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molecular formula C6H7ClN2O2 B8788083 2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

Cat. No. B8788083
M. Wt: 174.58 g/mol
InChI Key: VXTPUIDYERRWSU-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Potassium carbonate (0.89 g, 6.45 mmol) was added at room temperature to an oven-dried, nitrogen cooled flask containing a suspension of ethylene glycol (1.3 mL, 23.4 mmol) in DMF (29 mL) and the mixture was then stirred for 15 minutes. 2-Chloro-4-(methylsulfonyl)pyrimidine (1.13 g, 5.86 mmol) was then added. The solution was stirred for 1.5 h at room temperature, then diluted with EtOAc (30 mL) and washed with 1:1 water:brine (3×50 mL). The organic extracts were dried over sodium sulfate, filtered, concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes) to afford 2-[(2-chloropyrimidin-4-yl)oxy]ethanol as a pale yellow solid. MS ESI calcd. for C6H8ClN2O2 [M+H]+ 175. found 175.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([OH:10])[CH2:8][OH:9].[Cl:11][C:12]1[N:17]=[C:16](S(C)(=O)=O)[CH:15]=[CH:14][N:13]=1>CN(C=O)C.CCOC(C)=O>[Cl:11][C:12]1[N:17]=[C:16]([O:9][CH2:8][CH2:7][OH:10])[CH:15]=[CH:14][N:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
29 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)S(=O)(=O)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
STIRRING
Type
STIRRING
Details
The solution was stirred for 1.5 h at room temperature
Duration
1.5 h
WASH
Type
WASH
Details
washed with 1:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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